

# A Comparative Analysis of Sovesudil and Other ROCK Inhibitors in Glaucoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sovesudil |           |
| Cat. No.:            | B610928   | Get Quote |

#### For Immediate Release

A detailed comparison of clinical trial data for **Sovesudil** against other Rho kinase (ROCK) inhibitors, Ripasudil and Netarsudil, highlights its potential as a promising treatment for glaucoma. While direct head-to-head clinical trials are limited, an analysis of available data from independent studies provides valuable insights into their relative efficacy and safety profiles.

ROCK inhibitors are a class of drugs that lower intraocular pressure (IOP) by targeting the trabecular meshwork, the primary site of aqueous humor outflow resistance in the eye. **Sovesudil** (formerly AMA0076), a novel ROCK inhibitor, is designed as a "soft drug," meaning it is rapidly metabolized to an inactive form, potentially reducing systemic side effects. This guide provides a comprehensive comparison based on available clinical trial data for researchers, scientists, and drug development professionals.

## **Mechanism of Action: The ROCK Signaling Pathway**

ROCK inhibitors exert their effects by modulating the RhoA/ROCK signaling pathway, which plays a crucial role in regulating the contractility of cells in the trabecular meshwork.[1][2][3][4] [5] Activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases the resistance to aqueous humor outflow and elevates IOP. By inhibiting ROCK, these drugs promote the relaxation of trabecular meshwork cells, leading to increased outflow and a reduction in IOP.





Click to download full resolution via product page

Figure 1. Simplified ROCK signaling pathway in trabecular meshwork cells.



# Head-to-Head Clinical Trial Data: An Indirect Comparison

Direct head-to-head clinical trials comparing **Sovesudil** with other commercially available ROCK inhibitors are not yet available. However, by examining the results of their respective placebo-controlled and comparative trials, we can draw an indirect comparison of their efficacy and safety.

Note: The following tables summarize data from different studies, which may have variations in patient populations, baseline IOPs, and study designs. Therefore, this comparison should be interpreted with caution.

**Efficacy: Intraocular Pressure Reduction** 

| Emcacy. Intraocular Pressure Reduction |                                             |                        |                                             |                              |
|----------------------------------------|---------------------------------------------|------------------------|---------------------------------------------|------------------------------|
| Drug<br>(Concentration<br>)            | Study                                       | Baseline IOP<br>(mmHg) | Mean IOP Reduction from Baseline (mmHg)     | Comparator                   |
| Sovesudil (0.5%)                       | Phase II[6]                                 | ≤ 21                   | -1.56                                       | Placebo (-0.65)              |
| Ripasudil (0.4%)                       | Phase III (J-<br>ROCKET)[7]                 | ~20.69                 | -2.98                                       | Netarsudil 0.02%<br>(-4.65)  |
| Ripasudil (0.4%)                       | Crossover<br>Study[8][9]                    | Not specified          | -6.4 to -7.3 (at 2 hours post-instillation) | Placebo (-2.0 to -4.1)       |
| Netarsudil<br>(0.02%)                  | Phase III (J-<br>ROCKET)[7]                 | ~20.61                 | -4.65                                       | Ripasudil 0.4%<br>(-2.98)    |
| Netarsudil<br>(0.02%)                  | Phase II (Japanese patients)[10][11] [12]   | ~20.66                 | -4.80                                       | Placebo (-1.73)              |
| Netarsudil<br>(0.02%)                  | Pooled Phase III<br>(ROCKET<br>studies)[13] | <25                    | Up to -4.8                                  | Timolol 0.5% (Up<br>to -5.0) |



## **Safety: Conjunctival Hyperemia**

Conjunctival hyperemia (eye redness) is a common adverse event associated with ROCK inhibitors.

| Drug<br>(Concentration) | Study                                    | Incidence of<br>Conjunctival<br>Hyperemia | Comparator<br>Incidence     |
|-------------------------|------------------------------------------|-------------------------------------------|-----------------------------|
| Sovesudil (0.5%)        | Phase II[6]                              | 24.4% (predominantly mild)                | Placebo (Not specified)     |
| Ripasudil (0.4%)        | Phase III (J-ROCKET) [7]                 | 62.6%                                     | Netarsudil 0.02%<br>(54.9%) |
| Ripasudil (0.4%)        | Crossover Study[8]                       | 96%                                       | Placebo (11%)               |
| Ripasudil (0.4%)        | Add-on to Timolol/Latanoprost[1 4]       | 55.9% - 65.4%                             | Not Applicable              |
| Netarsudil (0.02%)      | Phase III (J-ROCKET) [7]                 | 54.9%                                     | Ripasudil 0.4%<br>(62.6%)   |
| Netarsudil (0.02%)      | Phase II (Japanese patients)[10][11][12] | 37.0%                                     | Placebo (1.8%)              |
| Netarsudil (0.02%)      | Pooled Phase III<br>(ROCKET studies)[13] | 54.4% (77.6% mild)                        | Timolol 0.5% (10.4%)        |

# Experimental Protocols Sovesudil Phase II Study

- Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.
- Participants: 119 patients with normal-tension glaucoma (NTG) with an unmedicated baseline IOP of ≤ 21 mmHg.[6]



- Intervention: Patients were randomized to receive **Sovesudil** 0.25%, **Sovesudil** 0.5%, or placebo, administered three times daily for 4 weeks.[6]
- Primary Endpoint: The mean diurnal IOP change from baseline at week 4.[6]



Click to download full resolution via product page

Figure 2. Workflow of the Sovesudil Phase II clinical trial.

### Netarsudil vs. Ripasudil (J-ROCKET) Phase III Study

- Design: A single-masked, randomized, phase 3, superiority study.
- Participants: 245 Japanese patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[7]
- Intervention: Patients were randomized to receive either Netarsudil 0.02% once daily or Ripasudil 0.4% twice daily for 4 weeks.
- Primary Endpoint: Mean diurnal IOP at Week 4.[7]

### **Discussion**

Based on the available data, **Sovesudil** demonstrates a statistically significant IOP-lowering effect compared to placebo, with a relatively low incidence of predominantly mild conjunctival hyperemia.[6] In a direct comparison, Netarsudil 0.02% once daily was found to be more effective at reducing IOP than Ripasudil 0.4% twice daily, with a slightly lower incidence of conjunctival hyperemia.[7]



It is important to note that the patient population in the **Sovesudil** Phase II study was composed of individuals with normal-tension glaucoma, who typically have lower baseline IOPs.[6] This may account for the more modest absolute IOP reduction observed compared to studies of Ripasudil and Netarsudil in patients with higher baseline IOPs.

The "soft drug" nature of **Sovesudil**, designed for rapid inactivation after exerting its therapeutic effect, is a key differentiating factor that may contribute to its favorable safety profile.[1] Further large-scale, head-to-head comparative trials are necessary to definitively establish the relative positioning of **Sovesudil** among the available ROCK inhibitors for the treatment of glaucoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aboonline.org.br [aboonline.org.br]
- 5. mdpi.com [mdpi.com]
- 6. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intra-ocular pressure-lowering effects of a Rho kinase inhibitor, ripasudil (K-115), over 24 hours in primary open-angle glaucoma and ocular hypertension: a randomized, open-label, crossover study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. Phase 2 Randomized Clinical Study of Netarsudil Ophthalmic Solution in Japanese Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 2 Randomized Clinical Study of Netarsudil Ophthalmic Solution in Japanese Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Sovesudil and Other ROCK Inhibitors in Glaucoma Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610928#head-to-head-clinical-trial-data-of-sovesudil-against-other-rock-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





